molecular formula C12H10ClNO2 B6331357 [6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, 95% CAS No. 1250365-69-5

[6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, 95%

Cat. No. B6331357
CAS RN: 1250365-69-5
M. Wt: 235.66 g/mol
InChI Key: NLWZQABWVLOCAV-UHFFFAOYSA-N
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Description

6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, 95% (hereafter referred to as 6-CPPM) is an organic compound belonging to the phenoxy group of molecules. 6-CPPM is a highly versatile molecule, which has a wide range of applications in scientific research due to its unique physical and chemical properties. This article will provide an overview of 6-CPPM, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.

Scientific Research Applications

6-CPPM has a number of potential scientific applications. It has been used in the synthesis of a range of organic compounds, including polyphenols and polycyclic aromatic hydrocarbons. It has also been used as a catalyst in a number of reactions, including the Heck reaction and the Staudinger reaction. Furthermore, 6-CPPM has been used in the synthesis of polymers, such as polyvinyl chloride, polystyrene, and polyethylene. Additionally, 6-CPPM has been used in the synthesis of pharmaceuticals and agrochemicals.

Advantages and Limitations for Lab Experiments

6-CPPM has a number of advantages and limitations for laboratory experiments. One of the major advantages of 6-CPPM is that it can be synthesized relatively easily using a number of methods. Additionally, 6-CPPM has a wide range of applications in scientific research, making it a versatile molecule. However, 6-CPPM also has some limitations. For example, it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 6-CPPM is not very stable and can easily decompose when exposed to light or heat.

Future Directions

There are a number of potential future directions for 6-CPPM research. One of the most promising areas of research is the development of new synthetic methods for the synthesis of 6-CPPM. Additionally, further research into the biochemical and physiological effects of 6-CPPM could lead to the development of new pharmaceuticals and agrochemicals. Furthermore, research into the antioxidant properties of 6-CPPM could lead to the development of new treatments for oxidative damage. Finally, research into the use of 6-CPPM as a catalyst could lead to the development of new reactions and the synthesis of new compounds.

Synthesis Methods

6-CPPM can be synthesized using a number of methods, including the Williamson ether synthesis, the Staudinger reaction, and the Pd-catalyzed Heck reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alcohol in the presence of a base, while the Staudinger reaction involves the reaction of an alkyl halide with a ketone in the presence of a base. The Pd-catalyzed Heck reaction involves the reaction of an alkyl halide with an alkene in the presence of a palladium catalyst. Each of these methods can be used to synthesize 6-CPPM in a relatively straightforward manner.

properties

IUPAC Name

[6-(2-chlorophenoxy)pyridin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-10-3-1-2-4-11(10)16-12-6-5-9(8-15)7-14-12/h1-7,15H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWZQABWVLOCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=C(C=C2)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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